molecular formula C10H6F3N3 B2877279 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetonitrile CAS No. 478042-43-2

2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetonitrile

Cat. No. B2877279
CAS RN: 478042-43-2
M. Wt: 225.174
InChI Key: FGQQPVKNHDGDEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetonitrile is a chemical compound . It is a unique chemical with a trifluoromethyl group attached to a benzimidazole ring .


Synthesis Analysis

The synthesis of 2-trifluoromethyl benzimidazoles, which includes 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetonitrile, can be achieved via the condensation of diamines or amino (thio)phenols with CF3CN . Another method involves the condensation of (2-arylamino)iminophosphoranes with trifluoroacetyl esters or trifluoroacetic anhydride .


Molecular Structure Analysis

The molecular formula of 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetonitrile is C10H6F3N3 . The structure includes a benzimidazole ring with a trifluoromethyl group and an acetonitrile group attached to it .


Chemical Reactions Analysis

Trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals, and functional materials . An oxidation/reduction process of trifluoromethyl-containing compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions .

Scientific Research Applications

Pharmaceutical Intermediate

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure is utilized to create compounds that exhibit biological activity and can be further modified to enhance their pharmacological properties .

Organic Synthesis

This chemical is used in organic synthesis, particularly in the construction of complex molecules. It acts as a building block for the synthesis of heterocyclic compounds, which are prevalent in many drugs and agrochemicals .

Material Science

In material science, the compound’s derivatives are explored for their potential use in creating new materials with desirable properties such as increased strength, thermal stability, or specific conductive properties .

Catalysis

Researchers utilize this compound in catalytic processes to increase the efficiency of chemical reactions. Its role in catalysis can lead to more sustainable and cost-effective industrial processes .

Analytical Chemistry

In analytical chemistry, the compound is used as a reagent to detect or quantify other substances. Its reactivity can be tailored to develop sensitive assays for various analytes .

Agricultural Chemistry

The trifluoromethyl group in the compound is of particular interest in the development of new agrochemicals. It can impart properties like resistance to degradation, which is crucial for pesticides and herbicides .

Fluorine Chemistry

As a fluorinated compound, it is significant in the field of fluorine chemistry, where it is used to study the effects of fluorination on the physical and chemical properties of molecules .

Biochemistry Research

Finally, in biochemistry research, the compound may be used to modify biomolecules, thereby altering their function or stability. This can help in understanding biological processes and in the development of bioactive compounds .

Mechanism of Action

Mode of Action

It is known that trifluoromethyl-containing compounds are involved in many catalytic trifluoromethylation reactions . These reactions involve an oxidation/reduction process .

Biochemical Pathways

Trifluoromethyl-containing compounds are known to participate in redox reactions . These reactions could potentially affect various biochemical pathways, leading to downstream effects.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the redox potentials of trifluoromethyl-containing compounds can be influenced by the solvent used, such as acetonitrile . .

properties

IUPAC Name

2-[2-(trifluoromethyl)benzimidazol-1-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3/c11-10(12,13)9-15-7-3-1-2-4-8(7)16(9)6-5-14/h1-4H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGQQPVKNHDGDEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetonitrile

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